molecular formula C10H14N2O2 B1385706 2-(Isobutylamino)nicotinic acid CAS No. 1019461-50-7

2-(Isobutylamino)nicotinic acid

Cat. No.: B1385706
CAS No.: 1019461-50-7
M. Wt: 194.23 g/mol
InChI Key: FGTRGMFIJRDUIB-UHFFFAOYSA-N
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Description

2-(Isobutylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an isobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)nicotinic acid typically involves the reaction of nicotinic acid with isobutylamine. The process can be carried out under various conditions, but a common method involves heating nicotinic acid with isobutylamine in the presence of a suitable catalyst. The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(Isobutylamino)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)nicotinic acid involves its interaction with specific molecular targets in the body. The compound can bind to nicotinic acid receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular metabolism, enzyme activity, and gene expression, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the isobutylamino group.

    Nicotinamide: An amide derivative of nicotinic acid.

    2-(Methylamino)nicotinic Acid: A similar compound with a methylamino group instead of an isobutylamino group.

Uniqueness

2-(Isobutylamino)nicotinic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methylpropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTRGMFIJRDUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651289
Record name 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019461-50-7
Record name 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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